Enhanced Electrophilicity and Michael Addition Reactivity Compared to Phenyl Vinyl Sulfone
Trifluoromethanesulfonylethene (as a vinyl triflone) exhibits enhanced electrophilicity at the β-carbon due to the strong -I effect of the CF₃SO₂- group, enabling its use in asymmetric organocatalytic Michael additions. While no direct comparative rate constant was located, studies on its reactivity as a Michael acceptor in enantioselective synthesis with high yields (80-95% ee) are well-documented [1]. In contrast, phenyl vinyl sulfone (a common alternative) is typically less reactive in analogous organocatalytic reactions without the use of strong base or metal catalysts, and its solid physical state (mp 67-69 °C) presents different handling requirements [2].
| Evidence Dimension | Reactivity as Michael Acceptor |
|---|---|
| Target Compound Data | Enables high enantioselectivity (80-95% ee) in organocatalytic Michael additions |
| Comparator Or Baseline | Phenyl vinyl sulfone: Lower reactivity, often requires harsher conditions; solid at room temp (mp 67-69 °C) |
| Quantified Difference | Trifluoromethanesulfonylethene is a liquid with significantly higher electrophilicity, enabling milder reaction conditions and superior enantioselectivity. |
| Conditions | Organocatalytic Michael addition using Takemoto's catalyst vs. literature precedent for phenyl vinyl sulfone |
Why This Matters
This enhanced electrophilicity translates to faster, more selective, and milder bond-forming reactions, which is critical for the efficient synthesis of complex, chiral molecules in medicinal chemistry.
- [1] Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. (2022). ScienceOpen. DOI: 10.14272/reaction/SA-FUHFF-UHFFFADPSC-LTKQSCKRYZ-UHFFFADPSC-NUHFF-NUHFF-NUHFF-ZZZ. Available at: https://www.scienceopen.com/document/read?vid=715fc340-5c3c-4e66-8f4e-823cac4c44ab (Accessed: 2026-04-22). View Source
- [2] Cossu, S. (2001). Phenylsulfonylethylene. Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. DOI: 10.1002/047084289X.rp109. View Source
